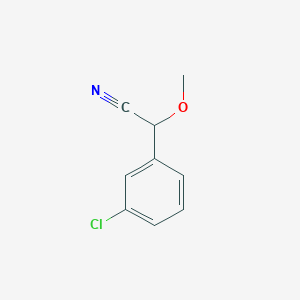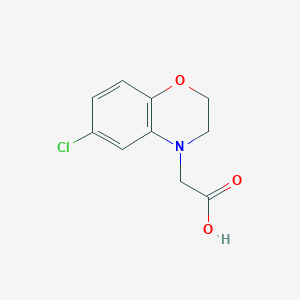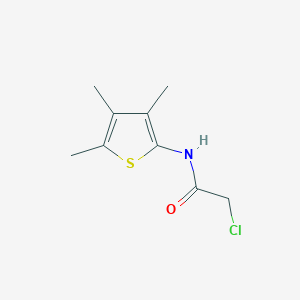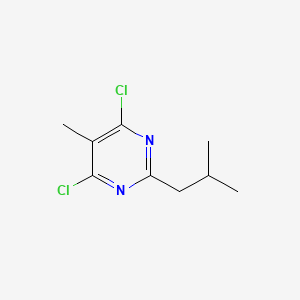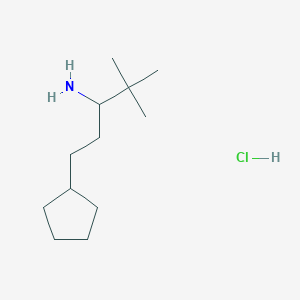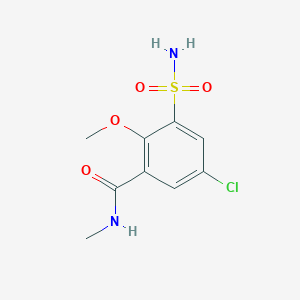
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide consists of a benzamide core with a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfamoyl group at the 3-position . The InChI code for this compound is 1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14) .Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C (lit.) . More detailed physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds, which are structurally related to 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide, found significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii, highlighting the potential of these compounds in treating bacterial infections (Krátký et al., 2012).
Structural Studies
- Research into the absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives, including structural modifications and their implications for medicinal applications, was conducted, shedding light on the importance of the compound's structure in its reactivity and interaction with biological molecules (Galal et al., 2018).
Hypoglycemic and Hypolipidemic Activities
- Glibenclamide analogues, with structural similarities to 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide, were synthesized and tested for their glucose and lipid-lowering activities in diabetic rats, demonstrating the potential for new therapies in managing diabetes and associated metabolic disorders (Ahmadi et al., 2014).
Antibacterial Agents
- Novel Mannich bases derived from 5-chloro-2-methoxybenzamide and sulfonamides/amines were synthesized and showed superior in vitro antibacterial activities against various Gram-positive and Gram-negative bacterial strains compared to their parent sulfonamides, indicating their potential as antibacterial agents (Joshi et al., 2005).
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-12-9(13)6-3-5(10)4-7(8(6)16-2)17(11,14)15/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHWMIHYVIXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



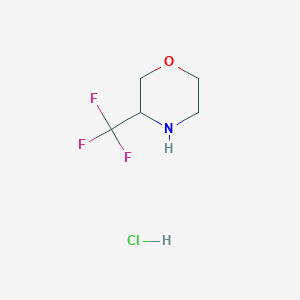
![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)
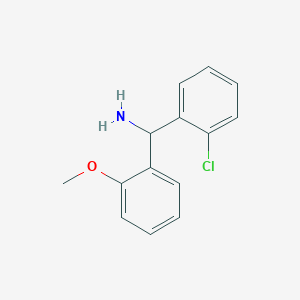

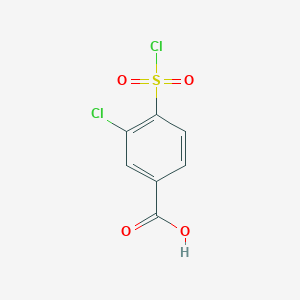
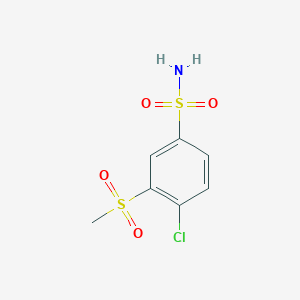
![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)
